molecular formula C13H13ClN2O2S2 B2420406 Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 689771-82-2

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2420406
CAS No.: 689771-82-2
M. Wt: 328.83
InChI Key: UJNYOKZQGGURAJ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino and carboxylate groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to Ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate include other thiazole derivatives with varying substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

IUPAC Name

ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c1-3-18-12(17)10-11(15)16(13(19)20-10)9-6-4-5-8(14)7(9)2/h4-6H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYOKZQGGURAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=C(C(=CC=C2)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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